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Compound of Interest

Compound Name:
3-Nitro-1-(4-octylphenyl)propan-1-

one

Cat. No.: B562172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic

context for the chemical compound identified by CAS number 899822-97-0. The compound,

chemically named 3-Nitro-1-(4-octylphenyl)propan-1-one, is a known intermediate in the

synthesis of impurities related to Fingolimod, a significant immunomodulating drug.[1] While

comprehensive experimental spectroscopic data for this specific compound is not readily

available in public databases, this guide compiles the available information, including predicted

data and a description of its synthesis, to support research and development activities.

Chemical Structure and Properties
CAS Number: 899822-97-0

Chemical Name: 3-Nitro-1-(4-octylphenyl)propan-1-one

Molecular Formula: C₁₇H₂₅NO₃

Molecular Weight: 291.39 g/mol

Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, IR, and Mass Spectrometry) for 3-Nitro-1-
(4-octylphenyl)propan-1-one is not publicly available. However, a predicted ¹³C NMR
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spectrum has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (Predicted)

The following table summarizes the predicted chemical shifts for the carbon atoms in 3-Nitro-1-
(4-octylphenyl)propan-1-one. This data can serve as a reference for the analysis of

experimentally obtained spectra.

Atom Number Predicted Chemical Shift (ppm)

1 197.5

2 40.5

3 71.5

4 134.5

5, 9 129.0

6, 8 128.5

7 145.0

1' 36.0

2' 31.9

3' 29.5

4' 29.4

5' 29.3

6' 29.2

7' 22.7

8' 14.1

Predicted data should be used as a guide and confirmed with experimental results.
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Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
As of the latest information, experimental IR and MS data for CAS 899822-97-0 have not been

published in publicly accessible literature. Researchers requiring this data may need to perform

their own analyses or contact commercial suppliers who may have this information as part of

their quality control documentation.

Experimental Protocols
The acquisition of spectroscopic data for 3-Nitro-1-(4-octylphenyl)propan-1-one would follow

standard laboratory procedures.

NMR Spectroscopy (General Protocol)

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

Mass Spectrometry (General Protocol)

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization -

EI).

Analysis: Acquire the mass spectrum in a positive or negative ion mode, depending on the

compound's properties.
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Data Interpretation: Analyze the resulting spectrum to determine the molecular weight and

fragmentation pattern of the compound.

Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one
This compound is an intermediate in the synthesis of Fingolimod impurities.[1] The synthesis

involves a two-step process starting from 1-octylbenzene.

Experimental Workflow

The synthesis proceeds via Friedel-Crafts acylation followed by a substitution reaction.

1-Octylbenzene

Friedel-Crafts Acylation 1-(4-Octylphenyl)ethan-1-one

Mannich-type ReactionAcetyl Chloride / AlCl₃ 3-Chloro-1-(4-octylphenyl)propan-1-one

Nucleophilic SubstitutionParaformaldehyde / HCl 3-Nitro-1-(4-octylphenyl)propan-1-one
(CAS 899822-97-0)

Sodium Nitrite

Click to download full resolution via product page

Caption: Synthetic pathway to 3-Nitro-1-(4-octylphenyl)propan-1-one.

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations.
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Aromatic Electrophilic Substitution
(Activation of benzene ring by octyl group)

Electrophilic Attack
(Acylation of the activated ring)

Formation of an Acylium Ion
(Acetyl chloride and Lewis acid)

Formation of an Enolate/Enol

Reaction with an Electrophilic
Formaldehyde Equivalent

Introduction of the Chloropropyl Sidechain

Nucleophilic Displacement of Chloride
by Nitrite Anion

Click to download full resolution via product page

Caption: Key chemical principles in the synthesis of the target compound.

This guide provides the currently available technical information on CAS 899822-97-0.

Researchers are encouraged to perform their own analytical characterization to obtain detailed

experimental spectroscopic data. The provided synthetic context and predicted data serve as a

valuable resource for those working with this compound in the field of drug development and

organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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